molecular formula C10H11N3 B8408794 4-Methyl-3-(1H-pyrrol-1-yl)pyridine-2-amine

4-Methyl-3-(1H-pyrrol-1-yl)pyridine-2-amine

Cat. No. B8408794
M. Wt: 173.21 g/mol
InChI Key: VIRSRQQQQBPEEK-UHFFFAOYSA-N
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Patent
US09345703B2

Procedure details

4-Methyl-3-(1H-pyrrol-1-yl)pyridine-2-amine (1.0 g, 5.8 mmol) and triphosgene (2.6 g, 8.7 mmol) were dissolved in 100 mL of toluene. The mixture was refluxed for 3 hours, then cooled to room temperature. The red solid was collected after filtration and washed with CH3CN 0.5 g (43%). The material was used directly for the next step reaction without purification. 1H NMR (400 MHz, DMSO) δ 11.64 (s, 1H), 8.15 (dd, J=1.4, 2.9 Hz, 1H), 8.13 (d, J=4.9 Hz, 1H), 7.20-7.08 (m, 2H), 6.75 (dd, J=2.9, 3.9 Hz, 1H), 2.81 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N:9]1[CH:13]=[CH:12][CH:11]=[CH:10]1.Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]1[C:3]2[N:9]3[CH:13]=[CH:12][CH:11]=[C:10]3[C:15](=[O:17])[NH:8][C:4]=2[N:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=NC=C1)N)N1C=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The red solid was collected
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washed with CH3CN 0.5 g (43%)
CUSTOM
Type
CUSTOM
Details
The material was used directly for the next step reaction without purification

Outcomes

Product
Name
Type
Smiles
CC1=CC=NC=2NC(C=3N(C21)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.